Fenoprofen

Description

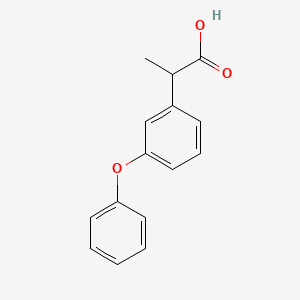

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJGLLICXDHJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023045 | |

| Record name | Fenoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

168-171 °C @ 0.11 MM HG | |

| Record name | FENOPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slight (calcium salt), 8.11e-02 g/L | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

VISCOUS OIL | |

CAS No. |

29679-58-1, 31879-05-7, 34597-40-5 | |

| Record name | Fenoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29679-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029679581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenoprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-phenoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fenoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA33EAC7KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENOPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-171 | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A-Z Guide to Fenoprofen's Mechanism of Action as a Cyclooxygenase Inhibitor

Abstract

Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with the two key COX isoforms, COX-1 and COX-2. We will explore the arachidonic acid cascade, the structural basis for this compound's binding within the COX active site, its non-selective inhibitory profile, and the validated experimental methodologies used to characterize these interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.

The Biological Target: Cyclooxygenase (COX) Isoforms

The efficacy of this compound and other NSAIDs is rooted in their ability to suppress the production of prostaglandins (PGs).[4] This is achieved by intercepting the enzymatic activity of cyclooxygenases, which catalyze the first committed step in the synthesis of prostanoids from their precursor, arachidonic acid.[5][6] The two principal isoforms, COX-1 and COX-2, are structurally similar but functionally distinct.

-

COX-1: The Constitutive Housekeeper COX-1 is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins that regulate essential physiological processes.[4][7] These include protecting the gastric mucosa from acid, maintaining renal blood flow, and mediating platelet aggregation.[4] Inhibition of COX-1 is primarily associated with the common gastrointestinal side effects of NSAIDs.[4]

-

COX-2: The Inducible Inflammatory Mediator In contrast, COX-2 is typically expressed at low levels in healthy tissue but is rapidly upregulated by inflammatory stimuli, such as cytokines and endotoxins, at sites of injury or inflammation.[4][7] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[4] Therefore, inhibition of COX-2 is the basis for the therapeutic effects of NSAIDs.[4]

The Arachidonic Acid Cascade

Inflammatory stimuli activate phospholipase A2, which liberates arachidonic acid from the cell membrane.[5][8] Arachidonic acid then enters the active site of a COX enzyme. The enzyme's bifunctional nature first facilitates a dioxygenase reaction, forming the unstable intermediate Prostaglandin G2 (PGG2), followed by a peroxidase reaction that reduces PGG2 to Prostaglandin H2 (PGH2).[9][10] PGH2 serves as the common precursor for a variety of cell-specific prostaglandins and thromboxanes.[10]

Isoform Selectivity Profile

This compound is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 without a strong preference for either isoform. [4]This lack of selectivity is common among traditional NSAIDs. The therapeutic anti-inflammatory effects arise from COX-2 inhibition, while the common gastrointestinal side effects are a consequence of concurrent COX-1 inhibition. [4] The selectivity of an NSAID is quantified by the ratio of its IC50 values (the concentration required to inhibit 50% of enzyme activity) for each isoform. A ratio close to 1 indicates non-selectivity.

| Drug | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | Propionic Acid | ~13 | ~9 | ~1.4 |

| Ibuprofen | Propionic Acid | 12 | 80 | 0.15 [11] |

| Naproxen | Propionic Acid | ~2.5 | ~2.2 | ~1.1 |

| Celecoxib | COXIB | 82 | 6.8 | 12 [11] |

| (Note: IC50 values can vary depending on the specific assay conditions. The values for this compound and Naproxen are representative approximations from compiled data.) |

Experimental Validation: Methodologies for Characterizing COX Inhibition

The characterization of a COX inhibitor's potency and selectivity relies on robust, validated in vitro assays. These protocols form the foundation of our understanding of how compounds like this compound interact with their targets.

Protocol 1: In Vitro COX Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the IC50 of a test compound against purified COX-1 and COX-2 enzymes.

-

Principle of the Assay: The assay measures the peroxidase activity of COX, which is the second step in the PGH2 synthesis. [12]The peroxidase component catalyzes the reduction of PGG2, using a colorimetric or fluorometric probe as a co-substrate. The rate of change in the probe's absorbance or fluorescence is directly proportional to COX activity. An inhibitor's presence will reduce this rate.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric/fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). [12] 2. Compound Dilution: Prepare a serial dilution of this compound (or the test compound) in an appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

-

Inhibitor Pre-incubation: Add the diluted this compound solutions to the wells. Also include a "100% activity" control (vehicle only) and a "background" control (no enzyme). Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). This step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the probe solution to all wells simultaneously.

-

Data Acquisition: Immediately begin measuring the absorbance (e.g., at 590 nm for TMPD) or fluorescence kinetically over a period of 5-10 minutes using a plate reader. [12] 7. Data Analysis: Calculate the initial reaction rate (V) for each concentration. Normalize the rates against the "100% activity" control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

-

-

Self-Validating System: The protocol's integrity is maintained by including positive controls (known non-selective and selective inhibitors) and negative controls (vehicle). This ensures the enzymes are active and the assay is responsive to inhibition as expected.

Sources

- 1. drugs.com [drugs.com]

- 2. mobilephysiotherapyclinic.in [mobilephysiotherapyclinic.in]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 8. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academicjournals.org [academicjournals.org]

A Technical Guide to the Stereoselective Biological Activity of Fenoprofen Enantiomers

Abstract: Fenoprofen, a member of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs), is clinically administered as a racemic mixture. However, its therapeutic effects are not contributed equally by its two enantiomers. This technical guide provides an in-depth analysis of the distinct biological activities of (S)-fenoprofen and (R)-fenoprofen. We will explore the core mechanism of stereoselective cyclooxygenase (COX) inhibition, the critical role of in vivo unidirectional chiral inversion, and the resulting pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental evaluation and mechanistic understanding of this chiral drug.

Introduction: The Principle of Chirality in Pharmacology

The three-dimensional structure of a drug molecule is fundamental to its interaction with biological targets. For chiral drugs like this compound, which exist as non-superimposable mirror-image enantiomers, stereochemistry dictates therapeutic efficacy and toxicological profiles. While administered as a 1:1 mixture of its (R) and (S) forms, the biological system interacts with each enantiomer differently, leading to distinct pharmacological outcomes.

The Profen Class of NSAIDs

The "profens" are a major class of NSAIDs used to manage pain and inflammation in conditions like rheumatoid arthritis and osteoarthritis.[1][2][3] Their primary mechanism involves the inhibition of prostaglandin synthesis.[4][5] A defining characteristic of this class is the presence of a chiral center, making the study of their stereoselective pharmacology a critical aspect of drug development and clinical use.[6]

This compound: A Stereochemical Dichotomy

This compound contains a single stereogenic center, giving rise to (S)-(+)-fenoprofen and (R)-(-)-fenoprofen.[4][7] The anti-inflammatory and analgesic properties are predominantly attributed to the (S)-enantiomer.[4][7][8] The (R)-isomer is significantly less active, yet it is not merely an inert passenger.[4] As this guide will detail, the (R)-enantiomer undergoes a fascinating and crucial metabolic conversion that profoundly impacts the drug's overall activity profile.

Core Mechanism: Differential Cyclooxygenase (COX) Inhibition

The primary therapeutic action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[9][10]

The Prostaglandin Synthesis Pathway

Arachidonic acid, released from the cell membrane, is converted by COX-1 and COX-2 into the intermediate Prostaglandin H2 (PGH2). PGH2 is then further processed by specific synthases into various prostaglandins and thromboxanes. (S)-Fenoprofen exerts its effect by blocking the active site of the COX enzymes, preventing this initial conversion.

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Stereoselective Inhibition of COX-1 and COX-2

The interaction with the COX enzyme active site is highly stereospecific. The (S)-enantiomer possesses the correct spatial orientation to bind effectively and inhibit the enzyme. The (R)-enantiomer, due to its different 3D configuration, fits poorly into the active site and is therefore a much weaker inhibitor.

In vitro studies have quantified this difference starkly. In assays using human platelets, which primarily express COX-1, (S)-fenoprofen is approximately 35 times more potent than (R)-fenoprofen at inhibiting the cyclooxygenase pathway.[8][11] This intrinsic difference in activity is the cornerstone of this compound's stereoselective pharmacology.

Quantitative Comparison of Enantiomer Potency

| Enantiomer | Relative In Vitro Potency (COX Inhibition) | Primary Contributor to Efficacy |

| (S)-Fenoprofen | ~35x more active than (R)-isomer[8][11] | Yes[4][7] |

| (R)-Fenoprofen | Significantly less active | Indirectly, via chiral inversion[11] |

The Metabolic Keystone: Unidirectional Chiral Inversion

Despite the vast difference in in vitro potency, the two enantiomers can exhibit similar pharmacological effects when administered in vivo.[11] This apparent paradox is resolved by the metabolic process of chiral inversion, a unidirectional conversion of the inactive (R)-enantiomer into the active (S)-enantiomer.[4][7][11]

Mechanism of R- to S-Fenoprofen Conversion

The inversion is a three-step enzymatic process:

-

Activation: The carboxylic acid group of (R)-fenoprofen is activated by acyl-CoA synthetase to form a coenzyme A (CoA) thioester.

-

Epimerization: An epimerase (racemase) then converts the (R)-fenoprofenoyl-CoA to its (S)-diastereomer.

-

Hydrolysis: The thioester is hydrolyzed, releasing the active (S)-fenoprofen.

This pathway is stereoselective, favoring the conversion of R to S.

Sites of Inversion: Presystemic and Systemic Metabolism

Chiral inversion is not confined to a single location. It occurs both before the drug reaches systemic circulation (presystemic) and afterward (systemic).[12] Studies in rats have identified the gastrointestinal tract (specifically the duodenum and jejunum) and the liver as major sites for this conversion.[12] This rapid and substantial inversion ensures that a significant portion of the administered, less active (R)-isomer is transformed into the therapeutically active (S)-form.[11][12]

Caption: Metabolic fate of this compound enantiomers in vivo.

Pharmacokinetic Consequences of Chiral Inversion

The chiral inversion process directly impacts the plasma concentrations of the enantiomers over time. Following oral administration of the racemate, the (S)-isomer becomes the major isomeric form found in plasma and urine.[11] The S/R ratio in plasma consistently exceeds 1 and increases with time post-dosage, reflecting the continuous conversion of the R-form to the S-form.[8][13]

Comparative Pharmacokinetics and Metabolism

ADME Profile

-

Absorption: this compound is rapidly absorbed following oral administration.[14]

-

Distribution: It is highly bound (~99%) to plasma albumin.[14]

-

Metabolism: The primary metabolic pathways are chiral inversion, oxidation to 4'-hydroxythis compound, and conjugation with glucuronic acid.[8][13][14]

-

Excretion: The drug is almost completely eliminated via the kidneys, primarily as its S-acyl glucuronides.[13] The renal clearance of the parent drug is very low.[13]

Comparative Pharmacokinetic Parameters

| Parameter | (S)-Fenoprofen | (R)-Fenoprofen | Notes |

| Plasma Conc. | Dominant form in plasma over time[11] | Concentrations decrease relative to S-form | Due to unidirectional chiral inversion. |

| Half-life (t½) | ~3 hours (for racemate)[14] | Appears shorter due to conversion | The apparent half-life is influenced by the rate of inversion. |

| Primary Metabolite | S-acyl glucuronides[13] | R-acyl glucuronides found in low conc.[8] | Reflects the extensive conversion before conjugation. |

Advanced Biological Activities: Beyond COX Inhibition

Recent research has uncovered novel mechanisms of action for this compound, suggesting its potential for repurposing in other therapeutic areas.

Allosteric Modulation of Melanocortin Receptors

A 2019 study revealed that this compound acts as a biased positive allosteric modulator at melanocortin receptors MC3R, MC4R, and MC5R.[15] It does not compete with the natural (orthosteric) ligand but enhances receptor activity through a separate binding site.[15] Critically, it selectively activates the ERK1/2 signaling cascade without engaging the canonical cAMP pathway, a phenomenon known as "biased signaling".[15]

Implications for Drug Repurposing

This biased allosteric activity at melanocortin receptors, which are involved in energy homeostasis and inflammation, opens new avenues for this compound.[15] It suggests that this compound could be explored for conditions like obesity, particularly for patients with certain genetic mutations in these receptors.[15] This finding underscores the importance of continued investigation into the off-target activities of established drugs.

Experimental Protocols for Enantiomer-Specific Analysis

To accurately study the distinct activities of this compound enantiomers, stereospecific analytical methods are essential.

Protocol: Chiral Separation and Quantification using HPLC

This protocol is based on methodologies developed for the stereoselective analysis of this compound and its metabolites in biological fluids.[8][13]

Objective: To separate and quantify (R)- and (S)-fenoprofen in plasma samples.

Methodology:

-

Sample Preparation:

-

To a 500 µL plasma sample, add an appropriate internal standard (e.g., ketoprofen).

-

Precipitate plasma proteins using a suitable solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.

-

Alternatively, perform a liquid-liquid extraction using a solvent mixture like n-pentane and dichloromethane after acidification.[8]

-

-

Derivatization (Required for non-chiral columns):

-

Evaporate the supernatant/extract to dryness under a stream of nitrogen.

-

Reconstitute the residue and add ethyl chloroformate to form an intermediate.

-

Add L-leucinamide to the solution to form diastereomeric derivatives of the (R)- and (S)-enantiomers.[13] These diastereomers can now be separated on a standard reversed-phase column.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 272 nm).

-

-

Quantification:

-

Construct calibration curves using spiked plasma standards with known concentrations of each enantiomer.

-

Calculate the concentration of (R)- and (S)-fenoprofen in the unknown samples by comparing their peak areas to the calibration curve, normalized against the internal standard.

-

Protocol: In Vitro COX Inhibition Assay (Human Platelet Model)

This protocol provides a framework for assessing the direct inhibitory potency of each enantiomer on COX-1.

Objective: To determine the IC50 values of (S)-fenoprofen and (R)-fenoprofen for COX-1 inhibition.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy, consenting volunteers (who have not taken NSAIDs for at least 10 days) into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

-

Assay Procedure:

-

Pre-incubate aliquots of PRP for 15 minutes with varying concentrations of (S)-fenoprofen, (R)-fenoprofen, or a vehicle control (e.g., DMSO).

-

Initiate prostaglandin synthesis by adding arachidonic acid to the samples.

-

Allow the reaction to proceed for a set time (e.g., 5 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., indomethacin at a high concentration) or by placing the samples on ice.

-

-

Quantification of Thromboxane B2 (TXB2):

-

Platelet COX-1 activity is measured by the production of Thromboxane A2, which is rapidly hydrolyzed to the stable metabolite TXB2.

-

Centrifuge the samples at high speed to obtain platelet-poor plasma.

-

Quantify the concentration of TXB2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of COX-1 activity).

-

Conclusion and Future Directions

The biological activity of this compound is a classic example of stereoselectivity in pharmacology. The (S)-enantiomer is the primary driver of therapeutic efficacy through potent COX inhibition, while the less active (R)-enantiomer serves as a prodrug via in vivo unidirectional chiral inversion. This dynamic interplay dictates the drug's overall pharmacokinetic and pharmacodynamic profile. Understanding these distinct roles is paramount for optimizing therapy and designing next-generation anti-inflammatory agents. The recent discovery of this compound's activity at melanocortin receptors further highlights that even well-established drugs can hold novel biological functions, warranting continued exploration for drug repurposing and new therapeutic applications.

References

-

Rubin, A., Knadler, M. P., Ho, P. P., Bechtol, L. D., & Wolen, R. L. (1985). Stereoselective inversion of (R)-fenoprofen to (S)-fenoprofen in humans. Journal of Pharmaceutical Sciences, 74(1), 82-84. [Link]

-

Mehvar, R., & Jamali, F. (1990). Presystemic and systemic chiral inversion of R-(-)-fenoprofen in the rat. Journal of Pharmaceutical Sciences, 79(1), 53-57. [Link]

-

Spahn, H., Spahn, I., & Benet, L. Z. (1990). Stereoselective analysis of this compound and its metabolites. Journal of Chromatography, 532(2), 333-344. [Link]

-

Soraci, A. L., et al. (2009). Chiral inversion of R(−) this compound and ketoprofen enantiomers in cats. ResearchGate. [Link]

-

Castro, E. F., Soraci, A. L., Tapia, O., & Fogel, F. (1998). A preliminary study of the pharmacokinetics of this compound enantiomers following intravenous administration of the racemate to cats. Veterinary Research Communications, 22(3), 203-208. [Link]

-

Soraci, A. L., et al. (2009). Chiral Inversion of R-(-)-Fenoprofen Enantiomer in Cats with Toxic Hepatic Disease. ResearchGate. [Link]

-

Carlucci, G., Carlucci, M., & Locatelli, M. (2012). Analysis of Anti-Inflammatory Enantiomers by HPLC in Human Plasma and Urine: A Review. ResearchGate. [Link]

-

de Leoz, M. L. A., et al. (1999). Ketoprofen S(+) enantiomer inhibits prostaglandin production and cell growth in 3T6 fibroblast cultures. European Journal of Pharmacology, 370(1), 63-67. [Link]

-

Mobile Physiotherapy Clinic. (2023). This compound - Uses, Interactions, Mechanism of Action. Mobile Physiotherapy Clinic. [Link]

-

WebMD. (n.d.). This compound - Uses, Side Effects, and More. WebMD. [Link]

-

Drugs.com. (2025). This compound Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

-

RxList. (n.d.). This compound: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Sevoz, C., Rousselle, C., Benoit, E., & Buronfosse, T. (1998). In vitro study of this compound chiral inversion in rat: comparison of brain versus liver. Xenobiotica, 28(11), 1083-1092. [Link]

-

Yang, Y., et al. (2019). This compound-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors. ACS Pharmacology & Translational Science, 2(3), 165-175. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound, (S)-. PubChem Compound Database. [Link]

-

Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1977). This compound: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases. Drugs, 13(4), 241-265. [Link]

-

Geisslinger, G., et al. (1993). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. ResearchGate. [Link]

-

Foster, R. T., & Jamali, F. (1988). Clinical pharmacokinetics of ketoprofen and its enantiomers. Clinical Pharmacokinetics, 14(3), 161-177. [Link]

-

Sallustio, B. C., & Meffin, P. J. (1990). Pharmacokinetics of ketoprofen enantiomers in healthy subjects following single and multiple doses. British Journal of Clinical Pharmacology, 30(4), 557-564. [Link]

-

Gpatindia. (2020). This compound Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S-15S. [Link]

-

Pharmacology of this compound Calcium (Nalfon) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Mayo Clinic. (n.d.). This compound (Oral Route). Mayo Clinic. [Link]

-

Bianchi, M., et al. (2005). "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. Inflammation, 29(4-6), 119-128. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound Calcium?. Patsnap Synapse. [Link]

Sources

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen [pubmed.ncbi.nlm.nih.gov]

- 7. mobilephysiotherapyclinic.in [mobilephysiotherapyclinic.in]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

- 11. Stereoselective inversion of (R)-fenoprofen to (S)-fenoprofen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Presystemic and systemic chiral inversion of R-(-)-fenoprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective analysis of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. This compound-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint of Fenoprofen's Anti-Inflammatory Action: A Technical Guide to Prostaglandin Synthesis Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through the targeted inhibition of prostaglandin synthesis. This guide provides a comprehensive technical exploration of the molecular mechanisms underpinning this compound's action. We will dissect the prostaglandin synthesis pathway, delve into the specific interactions of this compound with its enzymatic targets, the cyclooxygenase (COX) isoforms, and present methodologies for characterizing its inhibitory profile. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development, offering insights into the causality of experimental design and the principles of assay validation for studying NSAIDs.

Introduction: The Prostaglandin Cascade and the Rationale for Inhibition

Prostaglandins are a group of lipid compounds that are ubiquitous in the human body and play a pivotal role in a myriad of physiological and pathological processes.[1] They are key mediators of inflammation, pain, and fever.[2][3] The synthesis of prostaglandins is initiated from arachidonic acid, a fatty acid released from the cell membrane phospholipids by the action of phospholipase A2.[4][5] Arachidonic acid is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes.[6] PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), each with distinct biological activities.[6][7]

In the context of inflammation, the upregulation of prostaglandin synthesis, particularly PGE2, leads to vasodilation, increased vascular permeability, and sensitization of nociceptors, contributing to the classic signs of inflammation: redness, swelling, heat, and pain.[1][8] Therefore, the inhibition of prostaglandin synthesis is a cornerstone of anti-inflammatory therapy. This compound, like other NSAIDs, achieves its analgesic, antipyretic, and anti-inflammatory effects by intercepting this pathway at the crucial COX enzyme step.[9][10]

The Molecular Target: Cyclooxygenase Isoforms (COX-1 & COX-2)

The primary targets of this compound are the two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[8][11]

-

COX-1 is a constitutively expressed enzyme found in most tissues, including the gastric mucosa, kidneys, and platelets.[11] It is responsible for the production of prostaglandins that are involved in homeostatic functions such as protecting the stomach lining from acid, maintaining renal blood flow, and regulating platelet aggregation.[12][13]

-

COX-2 is an inducible enzyme, meaning its expression is significantly upregulated in response to inflammatory stimuli such as cytokines and endotoxins.[12] It is the primary source of prostaglandins at sites of inflammation.[11]

The therapeutic, anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are primarily due to the concurrent inhibition of the protective COX-1 isoform.[12]

This compound's Mechanism of Action: A Multi-faceted Inhibition

This compound is a non-selective inhibitor of both COX-1 and COX-2.[8][9] Its mechanism of action can be understood through its chemical nature, stereochemistry, and its interaction with the active site of the COX enzymes.

Chemical Structure and Stereochemistry

This compound is chemically known as 2-(3-phenoxyphenyl)propanoic acid.[14] It possesses a chiral center, and therefore exists as two enantiomers: (S)-fenoprofen and (R)-fenoprofen. The pharmacological activity of this compound resides almost exclusively in the (S)-enantiomer. In vitro studies have shown that (S)-fenoprofen is approximately 35 times more potent than the (R)-isomer in inhibiting the fatty acid cyclo-oxygenase pathway.[15] Interestingly, the (R)-enantiomer can undergo stereoselective inversion to the more active (S)-enantiomer in the body, a process known as chiral inversion.[15]

Reversible and Competitive Inhibition

This compound is a reversible inhibitor of cyclooxygenase.[10] Unlike aspirin, which acetylates a serine residue in the active site of COX enzymes leading to irreversible inhibition, this compound binds non-covalently to the enzyme.[16] NSAIDs belonging to the propionic acid class, such as ibuprofen, are known to be competitive inhibitors of arachidonic acid binding to the COX active site.[11] This means that this compound and arachidonic acid compete for the same binding site on the enzyme. The binding of this compound to the active site physically obstructs the entry of arachidonic acid, thereby preventing the synthesis of prostaglandins.

Molecular Interactions with the COX Active Site

While a crystal structure of this compound bound to either COX isoform is not publicly available, molecular docking studies provide valuable insights into its binding mode. These computational models predict the binding affinity and the key amino acid residues involved in the interaction.

A recent molecular docking study investigated the interaction of this compound with both COX-1 and COX-2. The study reported the following binding energies:

| NSAID | Target Enzyme | Binding Energy (kcal/mol) |

| This compound | COX-1 | -7.4 |

| This compound | COX-2 | -7.6 |

Data from a molecular docking study. Higher negative values indicate stronger binding affinity.[9]

These results suggest that this compound has a slightly higher binding affinity for COX-2 over COX-1, although it is still considered a non-selective inhibitor. The study also identified key interactions within the active sites:

-

In COX-1: this compound is predicted to form hydrogen bonds and Pi-alkyl interactions.

-

In COX-2: The interaction is also characterized by hydrogen bonds and multiple Pi-alkyl and Pi-sigma interactions, with this compound showing a high affinity for the active site.[9]

For comparison, the binding of the related propionic acid derivative, ibuprofen, to COX-2 has been structurally characterized. The (S)-isomer of ibuprofen binds in the cyclooxygenase channel, with its carboxylate group forming a salt bridge with Arginine-120 and a hydrogen bond with Tyrosine-355. It is highly probable that (S)-fenoprofen adopts a similar binding orientation, with its carboxylate group interacting with these key residues at the entrance of the active site.

Caption: Workflow for assessing this compound's COX-1 and COX-2 inhibition.

Conclusion: A Comprehensive Understanding for Future Development

This compound's therapeutic efficacy is a direct consequence of its ability to competitively and reversibly inhibit both COX-1 and COX-2, thereby reducing the production of pro-inflammatory prostaglandins. The (S)-enantiomer is the primary driver of this activity. While classified as a non-selective inhibitor, molecular modeling suggests a slight preference for COX-2. The methodologies outlined in this guide, particularly the human whole blood assay, provide a robust framework for quantifying the inhibitory potency and selectivity of this compound and other NSAIDs. A thorough understanding of the molecular pathways and the experimental approaches to their study is paramount for the rational design and development of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

-

Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes. (2025-04-23). ResearchGate. [Link]

-

Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. (2009-07-15). Biochemistry. [Link]

-

Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. (2009-07-15). PubMed Central. [Link]

-

Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2015). The American Journal of Managed Care. [Link]

-

Stereoselective inversion of (R)-fenoprofen to (S)-fenoprofen in humans. (1985-01). Journal of Pharmaceutical Sciences. [Link]

-

In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. (2002-09-15). American Journal of Veterinary Research. [Link]

-

How Prostaglandins Affect Pain and Inflammation. (2024-06-01). Verywell Health. [Link]

-

An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. (1989-08). Archives of Emergency Medicine. [Link]

-

Prostaglandins: What are they?. (2022-08-31). Medical News Today. [Link]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023-04-10). StatPearls - NCBI Bookshelf. [Link]

-

Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages. (1985-01). PubMed. [Link]

-

Differential binding mode of diverse cyclooxygenase inhibitors. (2003-05). Journal of Molecular Graphics and Modelling. [Link]

-

Chemical structures of this compound enantiomers. (n.d.). ResearchGate. [Link]

-

Prostaglandins: What They Are and Their Role in the Body. (2020-01-20). Healthline. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

What is the mechanism of this compound Calcium?. (2024-07-17). Patsnap Synapse. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010-09). PubMed Central. [Link]

-

Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). (n.d.). CVPharmacology. [Link]

-

Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral. (2001-07-18). European Journal of Clinical Investigation. [Link]

-

Detailed arachidonic acid pathway: synthesis of prostaglandins. COX:... (n.d.). ResearchGate. [Link]

-

New insights into the use of currently available non-steroidal anti-inflammatory drugs. (2014-07). PubMed Central. [Link]

-

Which NSAIDs Are Most Selective For COX-1 and COX-2?. (2013-08-14). Practical Pain Management. [Link]

-

This compound Monograph for Professionals. (2024-06-10). Drugs.com. [Link]

-

Pharmacodynamics and pharmacokinetics of ketoprofen enantiomers in sheep. (2000-09-01). American Journal of Veterinary Research. [Link]

-

Pharmacology of non-steroidal anti-inflammatory agents. (2025-03-31). Deranged Physiology. [Link]

-

Structural and Functional Basis of Cyclooxygenase Inhibition. (2007-06-22). Journal of Medicinal Chemistry. [Link]

-

This compound. (2025-07-30). LiverTox - NCBI Bookshelf. [Link]

-

COX Inhibitors. (2023-04-24). StatPearls - NCBI Bookshelf. [Link]

-

THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. (2015-01). PubMed Central. [Link]

-

Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. (2021-01-01). ResearchGate. [Link]

-

The structure of ibuprofen bound to cyclooxygenase-2. (2015-01). Journal of Structural Biology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The structure of ibuprofen bound to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ajmc.com [ajmc.com]

- 9. periodicos.ufms.br [periodicos.ufms.br]

- 10. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 12. isfcppharmaspire.com [isfcppharmaspire.com]

- 13. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of 2-(3-phenoxyphenyl)propanoic Acid (Fenoprofen)

Executive Summary: 2-(3-phenoxyphenyl)propanoic acid, widely known as Fenoprofen, is a prominent non-steroidal anti-inflammatory drug (NSAID) utilized for managing pain and inflammation in conditions like rheumatoid arthritis and osteoarthritis.[1][2] Its therapeutic efficacy is primarily attributed to the (S)-enantiomer, which inhibits prostaglandin synthesis by targeting cyclooxygenase (COX) enzymes.[1][3][4] This guide provides a comprehensive technical overview of the core chemical synthesis processes for this compound, designed for researchers, chemists, and professionals in drug development. It moves beyond simple procedural lists to explore the mechanistic rationale behind various synthetic routes, from established industrial pathways to modern stereoselective and green chemistry approaches. Detailed experimental protocols, comparative data, and process visualizations are included to offer actionable, field-proven insights into the synthesis of this vital pharmaceutical agent.

Introduction: The Chemical and Pharmacological Profile of this compound

Chemical Identity and Physicochemical Properties

This compound is a monocarboxylic acid belonging to the 2-arylpropionic acid class of NSAIDs, often referred to as "profens".[3][5] Its structure features a propanoic acid moiety attached to a 3-phenoxyphenyl group at the alpha-carbon.[1] This structural arrangement is key to its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-phenoxyphenyl)propanoic acid | [1][6] |

| CAS Number | 31879-05-7 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1][5] |

| Appearance | Oil to Thick Oil | [5] |

| pKa | 4.20 (Predicted) | [5] |

| Solubility | DMSO: 100 mg/mL | [5] |

Pharmacological Significance and Mechanism of Action

The therapeutic effects of this compound stem from its non-selective inhibition of both COX-1 and COX-2 enzymes.[4] These enzymes are critical for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By blocking this pathway, this compound effectively reduces swelling, pain, and stiffness associated with inflammatory disorders.[1][4] While both enantiomers exist, the (S)-enantiomer is predominantly responsible for the anti-inflammatory activity, making stereoselective synthesis a critical area of research to improve efficacy and reduce metabolic burden.[3]

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be approached through several distinct retrosynthetic pathways. The primary challenge lies in efficiently constructing the C-C bond at the chiral center and forming the diaryl ether linkage. Most industrial syntheses converge on a few reliable strategies that balance cost, yield, and scalability.

The diagram below illustrates the principal synthetic disconnections and the common starting materials employed in the synthesis of this compound.

Caption: High-level overview of major synthetic routes to this compound.

Classical and Industrial Synthesis Pathways

Two primary routes have been historically significant for the industrial production of racemic this compound. These methods are robust and utilize readily available starting materials.

Pathway I: Synthesis from m-Phenoxy-benzyl Cyanide

This pathway, detailed in patent literature, builds the propionic acid side-chain onto the pre-formed diaryl ether backbone.[7] The key steps involve creating a carbanion adjacent to the nitrile group, followed by methylation and subsequent hydrolysis.

The process begins by reacting m-phenoxy-benzyl cyanide with a dialkyl carbonate (e.g., diethyl carbonate) in the presence of a strong base. This step forms a 2-cyano-2-(3-phenoxyphenyl)-acetic acid alkyl ester. The alpha-proton is acidic due to the electron-withdrawing effects of both the nitrile and ester groups, facilitating deprotonation. The resulting nucleophile is then methylated using an agent like dimethyl sulfate. The final, critical step involves a combined hydrolysis and decarboxylation of the methylated intermediate under strong basic conditions, yielding this compound.[7]

Caption: Reaction scheme for this compound synthesis via the cyanoester route.

Adapted from US Patent 4,304,930 A.[7]

Step 1: Methylation of 2-cyano-2-(3-phenoxy-phenyl)-acetic acid ethyl ester

-

To a solution of sodium ethoxide, prepared from 8.85 g of sodium in 175 ml of anhydrous ethanol, add 108.5 g of 2-(3-phenoxy-phenyl)-2-cyano-acetic acid ethyl ester.

-

Add 48.7 g of dimethyl sulphate portion-wise while stirring. An exothermic reaction will occur.

-

Once the initial reaction subsides, heat the mixture to boiling and maintain for 5 hours.

-

Cool the reaction mixture and pour it into 2 liters of water.

-

Extract the separated oil with chloroform (3 x 250 ml). The resulting intermediate is 2-(3-phenoxy-phenyl)-2-cyano-propionic acid ethyl ester.

Step 2: Amidation

-

Pour 250 ml of methanol containing 15% ammonia over the crude oil from Step 1.

-

Heat the mixture in a sealed bomb tube at 90-100°C for 3 hours.

-

Process the reaction mixture to yield 2-(3-phenoxy-phenyl)-2-cyano-propionic acid amide (Yield: 92.5%).

Step 3: Hydrolysis and Decarboxylation

-

Prepare a mixture of 106.4 g of the amide from Step 2, 200 ml of 40% aqueous sodium hydroxide, and 400 ml of alcohol.

-

Boil the mixture under stirring for 20 hours.

-

Distill off the alcohol and dilute the residue with 200 ml of water.

-

Acidify the aqueous solution to pH 1 by adding concentrated hydrochloric acid.

-

Extract the separated oil with benzene (3 x 500 ml).

-

Dry the combined benzene solution over sodium sulphate and evaporate the solvent to yield crude this compound (Yield: 98.5%).[7]

Pathway II: Synthesis from 3-Hydroxyacetophenone

This route constructs the diaryl ether bond first, followed by a series of functional group transformations to build the propionic acid side chain.[6]

The synthesis begins with an Ullmann-type condensation (etherification) between 3-hydroxyacetophenone and bromobenzene, catalyzed by copper, to form 3-phenoxyacetophenone. The ketone carbonyl is then reduced to a secondary alcohol using a reducing agent like sodium borohydride. This alcohol is converted into a better leaving group, typically a bromide, using phosphorus tribromide. The bromo derivative then undergoes nucleophilic substitution with sodium cyanide to introduce the nitrile group. Finally, acidic or basic hydrolysis of the propionitrile intermediate yields this compound.[6]

Table 2: Comparison of Key Steps in the 3-Hydroxyacetophenone Pathway

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Ullmann Condensation | K₂CO₃, Cu | Forms the diaryl ether bond. |

| 2 | Reduction | NaBH₄ | Converts ketone to secondary alcohol. |

| 3 | Bromination | PBr₃ | Converts alcohol to alkyl bromide. |

| 4 | Cyanation | NaCN | Introduces the nitrile group via Sₙ2. |

| 5 | Hydrolysis | H₃O⁺ or OH⁻ | Converts nitrile to carboxylic acid. |

Advanced and Stereoselective Synthetic Approaches

Given that the (S)-enantiomer is the biologically active form, significant research has focused on developing stereoselective methods to produce enantiomerically pure this compound.

Biocatalytic Resolution via Irreversible Esterification

A highly effective method for separating enantiomers is through kinetic resolution using enzymes. Lipases are particularly well-suited for this purpose.

This method involves the enantioselective esterification of racemic this compound catalyzed by an immobilized lipase, such as Lipase B from Candida antarctica (Novozym 435).[3] The enzyme preferentially catalyzes the esterification of one enantiomer, leaving the other unreacted. By using orthoformates as alcohol donors, the reaction becomes irreversible, which improves the efficiency and yield of the resolution. The unreacted (S)-Fenoprofen can then be separated from the esterified (R)-enantiomer.[3]

Caption: Workflow for the biocatalytic resolution of racemic this compound.

Asymmetric Synthesis via Chiral Calcium Catalyst

An alternative to resolution is direct asymmetric synthesis, which creates the desired enantiomer from the outset. One innovative approach uses a chiral calcium-complex to catalyze an asymmetric epoxidation of a chalcone precursor.[8] This method establishes the stereocenter early in the synthetic sequence. The synthesis of (S)-(+)-Fenoprofen was achieved with an overall yield of 46.9% from the chiral epoxy ketone intermediate.[8]

Process Optimization and Green Chemistry

For industrial-scale production, efficiency, cost, and environmental impact are paramount. Recent developments have focused on creating "greener" synthetic processes.

Green Synthesis of this compound Calcium Dihydrate

A novel, eco-friendly process for preparing the final drug salt, this compound calcium dihydrate, has been developed.[2] This method stands out by completely avoiding the use of organic solvents in the salt formation step.

Traditional methods for forming the calcium salt often use reagents like calcium chloride or calcium hydroxide in organic solvents such as ethanol or acetone.[2] The green approach utilizes simple calcium carbonate (CaCO₃) in an aqueous medium. This process is not only more environmentally friendly but is also scalable, cost-effective, and produces a high-quality product that meets regulatory guidelines.[2] The main invention is the single-step salt formation that reduces cost and environmental waste.[2]

Table 3: Comparison of Salt Formation Methods

| Feature | Traditional Method | Green Method |

| Calcium Source | Calcium Chloride (CaCl₂) or Calcium Hydroxide (Ca(OH)₂) | Calcium Carbonate (CaCO₃) |

| Solvent | Organic (Ethanol, Acetone) | Water |

| Environmental Impact | Higher (VOC emissions, waste) | Lower (Benign solvent) |

| Process Complexity | Can be multi-step | Single-step salt formation |

| Cost-Effectiveness | Moderate | High |

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and rigorously characterized to ensure it meets pharmaceutical standards.

-

Purification: Common methods include recrystallization of the final product or its salts (e.g., the calcium salt) to remove impurities.[7] For intermediates, column chromatography on silica gel or vacuum distillation may be employed.[7][9]

-

Characterization: The identity and purity of this compound and its intermediates are confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and, with a chiral column, to determine enantiomeric excess (ee).[3]

-

Conclusion and Future Outlook

The synthesis of 2-(3-phenoxyphenyl)propanoic acid has evolved from robust, multi-step industrial processes to sophisticated stereoselective and environmentally conscious methods. While classical routes starting from materials like m-phenoxy-benzyl cyanide remain viable, the future of this compound synthesis lies in the advancement of asymmetric catalysis and biocatalysis to produce the active (S)-enantiomer directly and efficiently. Furthermore, the integration of green chemistry principles, such as the use of aqueous media and benign reagents, will be crucial for developing sustainable and economically competitive manufacturing processes. Continued research into novel catalytic systems and continuous flow technologies holds the promise of further refining the synthesis of this important NSAID.

References

- Palosi, E., et al. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. U.S.

-

Gpatindia. (2020). This compound Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. [Link]

-

PubChem. 2-methyl-2-(3-phenoxyphenyl)propanoic Acid. [Link]

-

Kim, M., & Lee, S. (1992). Synthesis of 2-(3-Phenoxyphenyl)propionic Acid Derivatives. YAKHAK HOEJI, 36(4), 268-273. [Link]

-

Morrone, R., et al. (2005). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Rasayan J. Chem. [Link]

-

PubChem. This compound. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound Calcium?. [Link]

-

Cheméo. Chemical Properties of Propanoic acid, 2-phenoxy- (CAS 940-31-8). [Link]

-

Rao, S. V., et al. (2021). A GREEN, LARGE SCALE SYNTHESIS OF this compound CALCIUM DIHYDRATE WITH SIMPLE CALCIUM (II) CARBONATE AND WATER. RASĀYAN J. Chem., 14(2). [Link]

-

Kumaraswamy, G., et al. (2005). Enantioenriched calcium-complex mediated synthesis of (S)-(+)-Fenoprofen. ARKIVOC. [Link]

- Google Patents.

- Google Patents. Process for the preparation of 2-(3-benzoylphenyl)-propionic acid.

Sources

- 1. This compound | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

- 5. 2-(3-phenoxyphenyl)propionic acid CAS#: 29679-58-1 [m.chemicalbook.com]

- 6. This compound Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Fenoprofen Calcium Dihydrate

Introduction: The Significance of Fenoprofen Calcium Dihydrate in Drug Development

This compound, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, is a cornerstone in the management of pain and inflammation associated with rheumatoid arthritis and osteoarthritis.[1][2] The clinically utilized form, this compound calcium dihydrate ((C₁₅H₁₃O₃)₂Ca·2H₂O), offers advantages in terms of stability and handling.[2][3] For researchers, scientists, and drug development professionals, a profound understanding of its physicochemical properties is not merely academic; it is the bedrock upon which robust, safe, and effective pharmaceutical formulations are built. This technical guide provides an in-depth exploration of these critical attributes, elucidating the causality behind experimental choices and offering field-proven insights to navigate the complexities of formulation development.

This guide will delve into the essential physicochemical characteristics of this compound calcium dihydrate, including its identity, solid-state properties, solubility, and thermal behavior. Each section is designed to be a self-validating system, integrating established protocols with the scientific rationale that underpins them.

Identification and Chemical Structure

A definitive identification of the active pharmaceutical ingredient (API) is the first and most critical step in any drug development program. For this compound calcium dihydrate, a multi-faceted approach ensures unambiguous confirmation of its chemical identity and structure.

Molecular Formula: C₃₀H₂₆CaO₆·2H₂O[3][4]

Molecular Weight: 558.63 g/mol [5][6]

Chemical Name: (±)-α-Methyl-3-phenoxybenzeneacetic acid, calcium salt, dihydrate[1][7]

CAS Registry Number: 71720-56-4[1][8]

Spectroscopic Identification: The Infrared Signature

Infrared (IR) spectroscopy is a powerful technique for confirming the identity of a compound by analyzing the absorption of infrared radiation by its molecular bonds. The resulting spectrum provides a unique "fingerprint" of the molecule.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of this compound calcium dihydrate with dry KBr powder. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal. The KBr pellet method is a classic and reliable approach, while ATR offers the advantage of minimal sample preparation.

-

Instrument Setup: Configure the FTIR spectrometer to scan in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Acquisition: Acquire the IR spectrum of the sample.

-

Data Analysis: Compare the obtained spectrum with a reference spectrum of USP this compound Calcium RS.[9][10] Key characteristic peaks to observe include those corresponding to the carboxylate group, aromatic rings, and the ether linkage.

Causality in Experimental Choice: The selection of the KBr pellet or ATR method depends on the available instrumentation and desired sample throughput. KBr pellets can provide higher resolution spectra, but are more labor-intensive to prepare. ATR is rapid and non-destructive, making it ideal for routine identification. The comparison to a USP reference standard is a critical component of regulatory compliance and ensures the material meets established quality standards.[9]

Chemical Identification of Calcium

A simple yet effective chemical test can confirm the presence of the calcium counter-ion.

Protocol: Calcium Identification Test

-

Sample Preparation: Prepare a 1 in 50 mixture of this compound calcium dihydrate with acetic acid and heat the mixture.[7][11]

-

Filtration: Filter the mixture to obtain a clear filtrate.

-

Precipitation: Add 2 mL of ammonium oxalate TS to the filtrate.

-

Observation: The formation of a white precipitate, which is soluble in 3 N hydrochloric acid, confirms the presence of calcium ions.[7][11]

Expert Insight: This classical wet chemistry test provides a rapid and cost-effective confirmation of the salt form. The solubility of the precipitate in hydrochloric acid is a key confirmatory step, distinguishing calcium oxalate from other potential precipitates.

Solid-State Characterization: Unveiling the Crystalline Nature

The solid-state properties of an API, such as its crystallinity and polymorphism, have a profound impact on its stability, solubility, and bioavailability.

Crystallinity and Polymorphism: X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for characterizing the crystalline nature of a material. It provides information on the crystal structure and can be used to identify different polymorphic forms. This compound calcium dihydrate exists as a crystalline solid.[1][12]

Protocol: X-Ray Powder Diffraction (XRPD) Analysis

-

Sample Preparation: Gently pack the this compound calcium dihydrate powder into a sample holder.

-

Instrument Setup: Place the sample holder in the XRPD instrument. Set the instrument to scan over a relevant 2θ range (e.g., 2° to 40°) using a copper (Cu) Kα radiation source.

-

Data Acquisition: Acquire the diffraction pattern.

-

Data Analysis: The resulting diffractogram, with its characteristic peaks at specific 2θ angles, provides a unique fingerprint of the crystalline form.[12] The monoclinic space group for this compound calcium dihydrate has been identified as P2₁/n.[12]

Trustworthiness through Self-Validation: The XRPD pattern should be reproducible and consistent between batches. Any significant changes in peak positions or the appearance of new peaks could indicate a polymorphic transformation or the presence of impurities, necessitating further investigation.

Diagram: Experimental Workflow for Solid-State Characterization

Caption: Workflow for the solid-state characterization of this compound calcium dihydrate.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of an API is a critical factor influencing its dissolution rate and, consequently, its absorption and bioavailability. This compound calcium is classified as slightly soluble in water.[13][14]

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [13][14] |

| Alcohol (95%) | 15 mg/mL at 25°C | [14] |

| Benzene | Insoluble | [14] |

| DMSO | ~33 mg/mL | [1] |

| Dimethyl formamide | ~33 mg/mL | [1] |

| Aqueous Buffers | Sparingly soluble | [1] |

| DMSO:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | [1] |

Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of this compound calcium dihydrate to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 272 nm.[9]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Expert Insight: When determining solubility in aqueous buffers, it is crucial to consider the pKa of this compound, which is 4.5.[6][15] The solubility will be pH-dependent, increasing at pH values above the pKa due to the ionization of the carboxylic acid group. For poorly soluble compounds like this compound calcium, starting with a stock solution in a solvent like DMSO and then diluting with the aqueous buffer can be a practical approach, though it's important to ensure the final DMSO concentration does not significantly impact the solubility measurement.[1]

Thermal Analysis: Understanding Stability and Dehydration

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the thermal properties of a drug substance, including its melting point, dehydration, and decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a hydrated salt like this compound calcium dihydrate, TGA is crucial for determining the water content and the temperature at which dehydration occurs.

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small amount of this compound calcium dihydrate (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace. Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: The resulting TGA curve will show a weight loss step corresponding to the loss of water molecules. The USP specifies a water content between 5.0% and 8.0% for this compound calcium.[7] The dehydration process has been shown to occur in stages, with different activation energies for the loss of the two water molecules, suggesting they reside in different environments within the crystal lattice.[16]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and other thermal transitions.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of this compound calcium dihydrate (typically 2-5 mg) into a DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 10°C/min).

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to dehydration and melting. The melting point for this compound calcium is reported to be in the range of 152-155 °C.[17]

Authoritative Grounding: The dehydration and rehydration behavior of this compound calcium has been investigated using a combination of DSC, TGA, and XRPD.[16] These studies revealed that the loss of one mole of water can lead to a partially crystalline monohydrate, and the rehydration of the anhydrous form is a solution-mediated process.[16]

Diagram: Logical Relationship of Physicochemical Properties to Formulation

Caption: Interrelation of physicochemical properties and their impact on drug formulation.

Stability Profile

The stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This compound calcium dihydrate is generally stable when stored in tight containers.[9]

Key Stability Considerations:

-

Hygroscopicity: The dihydrate form is sensitive to humidity. At 40°C and 75% relative humidity, a supercooled mesophase of this compound calcium can convert to the crystalline dihydrate.[18]

-